molecular formula C8H11N3 B2465339 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile CAS No. 1823402-52-3

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2465339
CAS No.: 1823402-52-3
M. Wt: 149.197
InChI Key: XDQRHIFQRAXKCR-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-methylpropyl group attached to the first nitrogen atom and a cyano group at the third carbon atom. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2-methylpropylhydrazine with ethyl cyanoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and scalability. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The purification of the final product is usually carried out through recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrazole amines.

    Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming substituted pyrazoles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Methylpropyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a cyano group, leading to different chemical reactivity and biological activity.

    1-(2-Methylpropyl)-1H-pyrazole-3-amine:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential for diverse applications.

Biological Activity

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Chemical Structure : The compound features a pyrazole ring with a carbonitrile group and a branched alkyl substituent (2-methylpropyl).
  • CAS Number : 1823402-52-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds followed by cyclization. The detailed synthetic routes can vary but generally include:

  • Reagents : Hydrazine derivatives, carbonyl compounds, and suitable solvents (e.g., ethanol, acetonitrile).
  • Conditions : Often requires heating under reflux or microwave-assisted methods to enhance yield and purity.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus . The presence of the carbonitrile group may enhance these effects by interacting with microbial enzymes.

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. For instance, derivatives have been tested in models of inflammation, showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Anticancer Potential

Emerging studies suggest that pyrazole derivatives can act as inhibitors of various cancer-related targets. For example, modifications to the pyrazole scaffold have led to compounds that inhibit cyclin-dependent kinases (CDKs), which are vital for cancer cell proliferation . The specific activity of this compound in this context remains to be fully elucidated.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : Potential binding to receptors involved in pain and inflammatory responses.

Case Studies

Several studies have reported on the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study :
    • A study evaluated various pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds showed significant reduction in edema compared to controls .
  • Antimicrobial Evaluation :
    • A series of pyrazole analogs were screened against multiple bacterial strains. Results indicated that certain substitutions enhanced antimicrobial efficacy, particularly against resistant strains .
  • Cancer Research :
    • Research focused on the development of pyrazole-based CDK inhibitors demonstrated promising results in vitro, indicating potential for further development as anticancer agents .

Comparative Analysis

CompoundActivity TypeKey Findings
This compoundAntimicrobialEffective against E. coli and S. aureus
Pyrazole Derivative AAnti-inflammatoryComparable to indomethacin in edema reduction
Pyrazole Derivative BAnticancerInhibits CDK activity in cancer cell lines

Properties

IUPAC Name

1-(2-methylpropyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQRHIFQRAXKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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